Cas no 35228-40-1 (Pentanethioamide, N-(4-methoxyphenyl)-)

Pentanethioamide, N-(4-methoxyphenyl)- structure
35228-40-1 structure
Product Name:Pentanethioamide, N-(4-methoxyphenyl)-
CAS No:35228-40-1
MF:C12H17NOS
MW:223.334481954575
CID:1468664
Update Time:2024-08-23

Pentanethioamide, N-(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pentanethioamide, N-(4-methoxyphenyl)-
    • Inchi: 1S/C12H17NOS/c1-3-4-5-12(15)13-10-6-8-11(14-2)9-7-10/h6-9H,3-5H2,1-2H3,(H,13,15)
    • InChI Key: OISBRAXHSPTXSR-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(OC)C=C1)(=S)CCCC

Computed Properties

  • Exact Mass: 223.10321
  • Monoisotopic Mass: 223.103
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 1.095±0.06 g/cm3(Predicted)
  • Boiling Point: 320.5±44.0 °C(Predicted)
  • PSA: 21.26
  • pka: 11.13±0.70(Predicted)
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